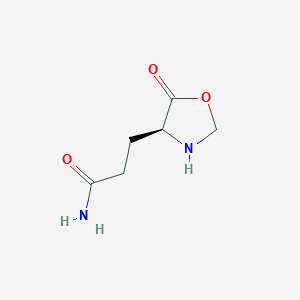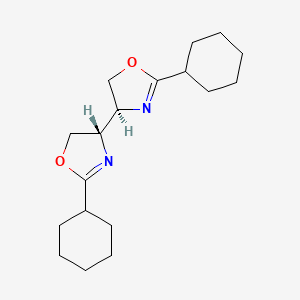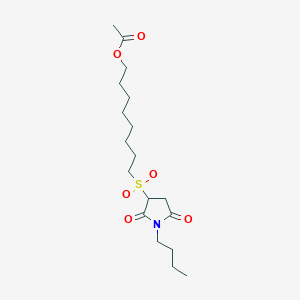
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrrolidinone ring, a sulfonyl group, and an acetate ester, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. Finally, the acetate ester is formed through esterification reactions, commonly using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic processes can be employed to optimize reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Applications De Recherche Scientifique
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl acetate
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
Uniqueness
8-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)octyl acetate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the sulfonyl group enhances its ability to interact with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H31NO6S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
8-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonyloctyl acetate |
InChI |
InChI=1S/C18H31NO6S/c1-3-4-11-19-17(21)14-16(18(19)22)26(23,24)13-10-8-6-5-7-9-12-25-15(2)20/h16H,3-14H2,1-2H3 |
Clé InChI |
MARPXRKPGYPYND-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


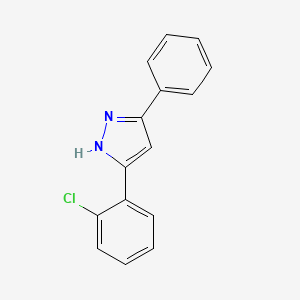
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
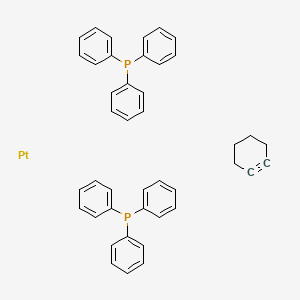
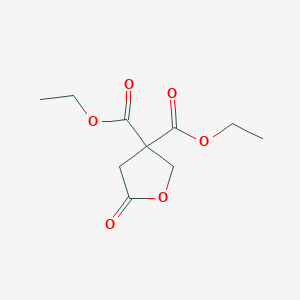
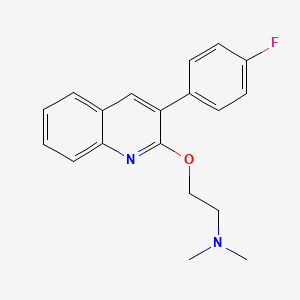
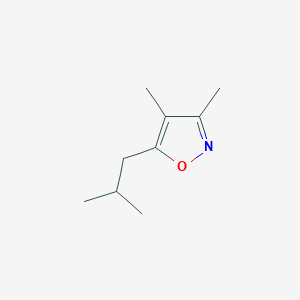

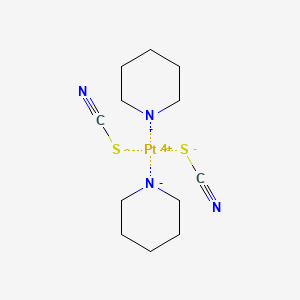
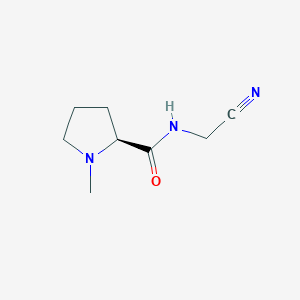

![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
